molecular formula C24H29NO3 B1670880 Donepezil CAS No. 120014-06-4

Donepezil

Numéro de catalogue: B1670880
Numéro CAS: 120014-06-4
Poids moléculaire: 379.5 g/mol
Clé InChI: ADEBPBSSDYVVLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil typically involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, utilizing the Wittig reaction . This is followed by a dehydration step and catalytic reduction of the exocyclic double bond to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring the efficiency, cost-effectiveness, and scalability of the process. Eco-friendly strategies are also being explored to minimize the environmental impact of the production process .

Comparaison Avec Des Composés Similaires

    Rivastigmine: Another acetylcholinesterase inhibitor used to treat Alzheimer’s disease. Unlike Donepezil, Rivastigmine also inhibits butyrylcholinesterase.

    Galantamine: This compound not only inhibits acetylcholinesterase but also modulates nicotinic receptors, providing a dual mechanism of action.

    Tacrine: An older acetylcholinesterase inhibitor that has largely been replaced by newer drugs like this compound due to its side effect profile.

Uniqueness of this compound: this compound is unique in its high selectivity for acetylcholinesterase and its long half-life, which allows for once-daily dosing . This makes it a convenient option for patients and caregivers, contributing to its widespread use in the management of Alzheimer’s disease .

Activité Biologique

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) primarily used in the management of Alzheimer's disease (AD). Its biological activity encompasses a range of neuroprotective effects, cognitive enhancement, and modulation of neurotransmitter systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound enhances cholinergic neurotransmission by inhibiting AChE, thereby increasing the concentration of acetylcholine in synaptic clefts. This action is crucial in alleviating cognitive deficits associated with AD. Additionally, this compound may exert neuroprotective effects through the following mechanisms:

  • Protection Against Glutamate Toxicity : this compound has been shown to protect neurons from excitotoxic damage induced by excessive glutamate levels .
  • Neurotrophic Mechanisms Activation : It may promote neurotrophic factors that support neuronal survival and function .
  • Reduction of Cortico-Hippocampal Atrophy : Studies indicate that this compound can reduce brain atrophy in AD patients .

Efficacy in Clinical Trials

Numerous clinical trials have demonstrated the efficacy of this compound in improving cognitive function and overall clinical status in patients with mild to moderate AD. Key findings from various studies include:

  • In a 24-week double-blind study , this compound significantly improved cognition as measured by the Alzheimer's Disease Assessment Scale-Cognitive (ADAS-Cog) and Clinical Dementia Rating Scale (CDR) compared to placebo .
  • A 144-week open-label extension study showed sustained cognitive benefits with this compound treatment, where 88% of participants increased their dosage to 10 mg/day after 6 weeks .

Summary of Clinical Trial Results

Study TypeDurationParticipantsDosageKey Findings
Double-blind, placebo-controlled24 weeks4735 mg or 10 mg/daySignificant improvement in cognition (ADAS-Cog scores)
Open-label extension144 weeks763Up to 10 mg/daySustained cognitive benefits; majority on higher dosage
Early-stage AD trial24 weeks1535 mg or 10 mg/dayImprovements in MMSE scores; well-tolerated

Adverse Effects

While generally well-tolerated, this compound can cause side effects, predominantly cholinergic in nature. Common adverse events include:

  • Diarrhea
  • Nausea
  • Vomiting
  • Insomnia

These side effects are typically mild to moderate and transient .

Case Studies

Several case studies have illustrated the practical application of this compound. For instance:

  • A case-control study involving patients treated with this compound showed significant improvements in daily living activities and cognitive assessments compared to untreated controls .
  • Another study highlighted that early initiation of this compound therapy resulted in better cognitive outcomes over time compared to delayed treatment .

Research Findings on Structural Modifications

Recent research has focused on modifying the chemical structure of this compound to enhance its biological activity. For example:

  • New derivatives have been synthesized that exhibit improved AChE inhibition with IC50 values as low as 0.36 nM , indicating a stronger affinity for the target enzyme .
  • Some modified compounds also demonstrated neuroprotective properties against oxidative stress and amyloid-beta aggregation, suggesting potential for broader therapeutic applications beyond AD .

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for assessing Donepezil’s efficacy in Alzheimer’s disease (AD) clinical trials?

  • Methodological Answer : Standardized cognitive assessments such as the Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and Clinician’s Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus) are widely used. For example, ADAS-Cog showed significant improvements with 5 mg/day and 10 mg/day this compound over placebo at 24 weeks (mean differences: -2.01 and -2.80 points, respectively) . These tools should be paired with neuroimaging or biomarker analysis to validate mechanistic hypotheses.

Q. How can researchers optimize this compound dosage regimens in preclinical models to mimic human pharmacokinetics?

  • Methodological Answer : Use dose-escalation studies with plasma concentration monitoring. For instance, this compound’s therapeutic plasma concentrations range from 25.9 ng/mL (5 mg/day) to 50.6 ng/mL (10 mg/day), correlating with 64–75% acetylcholinesterase inhibition . Animal models should account for interspecies metabolic differences and employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing with human exposure.

Q. What analytical techniques ensure the purity and stability of this compound in experimental formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 228–232 nm, 269–273 nm, and 313–317 nm is standard for this compound identification and quantification . Stability studies under ICH guidelines (e.g., accelerated storage at 40°C/75% RH) are critical, with acceptance criteria of 95–105% potency .

Advanced Research Questions

Q. How can contradictory findings in this compound’s long-term efficacy be reconciled across clinical trials?

  • Methodological Answer : Conduct meta-regression analyses to adjust for confounding variables like baseline disease severity or dropout rates. For example, while this compound improves cognition (ADAS-Cog) and global function (CIBIC-Plus), its lack of impact on quality-of-life metrics requires stratification by patient subgroups (e.g., APOE4 carriers vs. non-carriers) . Use sensitivity analyses to address attrition bias, as higher dropout rates in the 10 mg/day group may inflate efficacy estimates .

Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other neuroprotective agents?

  • Methodological Answer : Employ factorial designs to test drug combinations. For example, co-administering this compound with the AMPA modulator S 47445 showed enhanced memory rescue in rodent models. Significant synergies (p < 0.01) were observed at specific dose pairs (e.g., this compound 0.1 mg/kg + S 47445 0.3 mg/kg), validated via ANOVA and post-hoc Dunnett’s tests . Include pharmacokinetic interaction studies to rule out competitive metabolism.

Q. How can in vitro–in vivo correlations (IVIVC) be established for this compound formulations?

  • Methodological Answer : Use Design of Experiments (DoE) to model formulation variables. For example, varying lactose (72.5–80%), HPMC 100 cps (0–15.075%), and HPMC 4000 cps (7.525–15.1%) revealed that 1/V_max (inverse of dissolution rate) ranged from 1.326–1.538 h⁻¹, enabling Level A IVIVC . Validate models using Akaike information criterion (AIC) and predict in vivo absorption profiles via convolution methods.

Q. What mechanisms underlie this compound’s variable effects on brain network dynamics in non-AD conditions?

  • Methodological Answer : Investigate this compound’s modulation of critical brain dynamics via EEG or fMRI. A study using permutation entropy analysis found that this compound (unlike Atomoxetine) did not alter scaling exponents (α) in healthy subjects, suggesting its effects are context-dependent and dose-sensitive . Pair neurophysiological measures with acetylcholinesterase activity assays to dissociate central vs. peripheral effects.

Q. How can neurogenesis assays be integrated into preclinical studies of this compound?

  • Methodological Answer : Use BrdU/NeuN co-labeling in hippocampal dentate gyrus sections. In traumatic brain injury models, this compound (2 mg/kg/day for 2 weeks) increased neural progenitor proliferation by 40–60% compared to controls, validated via one-way ANOVA and Fisher’s LSD post-hoc tests . Include Morris water maze tests to correlate neurogenesis with functional recovery.

Q. Data Contradiction Analysis

Q. Why do some studies report minimal this compound efficacy in advanced AD despite higher-dose formulations?

  • Methodological Answer : Stratify patients by baseline Mini-Mental State Examination (MMSE) scores. A post-hoc analysis found that this compound 23 mg/day outperformed 10 mg/day only in patients with MMSE ≤16, suggesting efficacy is stage-specific . Use mixed-effects models to account for disease progression heterogeneity.

Q. How to address discrepancies in this compound’s impact on peripheral vs. central cholinergic activity?

  • Methodological Answer : Combine red blood cell acetylcholinesterase inhibition assays (peripheral marker) with CSF acetylcholine measurements. While this compound’s EC50 for enzyme inhibition is 15.6 ng/mL , its limited blood-brain barrier penetration (~10–15%) may explain weaker central effects at lower doses .

Q. Methodological Tables

Experimental Design Key Parameters Reference
IVIVC Modeling (DoE)Lactose (72.5–80%), HPMC variants, 1/V_max
Synergy Testing (S 47445)Dose pairs, alternation rate in Y-maze
Neurogenesis Assays (TBI Model)BrdU/NeuN counts, Morris water maze latency

Propriétés

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEBPBSSDYVVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120011-70-3
Record name Donepezil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048317
Record name Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Donepezil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

31mg/mL
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The commonly accepted cholinergic hypothesis proposes that a portion of the cognitive and behavioral decline associated with Alzheimer's are the result of decreased cholinergic transmission in the central nervous system. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. The main pharmacological actions of this drug are believed to occur as the result of this enzyme inhibition, enhancing cholinergic transmission, which relieves the symptoms of Alzheimer's dementia. In addition to the above, other mechanisms of action of donepezil are possible, including the opposition of glutamate-induced excitatory transmission via downregulation of NMDA receptors and the regulation of amyloid proteins, which have demonstrated significant effects on the disease process of Alzheimer's. Other possible targets for donepezil may also include the inhibition various inflammatory signaling pathways, exerting neuroprotective effects., Donepezil hydrochloride, a piperidine derivative, is a centrally active, reversible inhibitor of acetylcholinesterase. The drug is structurally unrelated to other anticholinesterase agents (eg, tacrine, physostigmine)., The precise mechanism(s) of action of donepezil in patients with dementia of the Alzheimer's type (Alzheimer's disease) has not been fully elucidated. The drug is an anticholinesterase agent that binds reversibly with and inactivates cholinesterases (eg, acetylcholinesterase), thus inhibiting hydrolysis of acetylcholine. As a result, the concentration of acetylcholine increases at cholinergic synapses. In vitro data and data in animals indicate that the anticholinesterase activity of donepezil is relatively specific for acetylcholinesterase in the brain compared with butyrylcholinesterase inhibition in peripheral tissues., A deficiency of acetylcholine caused by selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus is recognized as one of the early pathophysiologic features of Alzheimer's disease associated with memory loss and cognitive deficits. Because the resultant cortical deficiency of this neurotransmitter is believed to account for some of the clinical manifestations of mild to moderate dementia, enhancement of cholinergic function with an anticholinesterase agent, such as tacrine or donepezil, is one of the pharmacologic approaches to treatment. Because widespread degeneration of multiple central neuronal systems eventually occurs in patients with Alzheimer's disease, potentially beneficial effects of anticholinesterase agents theoretically would diminish as the disease process advances and fewer cholinergic neurons remain functioning., Current theories on the pathogenesis of the cognitive signs and symptoms of Alzheimer's Disease attribute some of them to a deficiency of cholinergic neurotransmission. Donepezil hydrochloride is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by acetylcholinesterase. There is no evidence that donepezil alters the course of the underlying dementing process., For more Mechanism of Action (Complete) data for Donepezil (6 total), please visit the HSDB record page.
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Donepezil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

120014-06-4
Record name Donepezil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120014-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Donepezil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Donepezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SSC91326P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Donepezil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Donepezil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223-227
Record name Donepezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Donepezil oxalate is dissolved in water and basified. Donepezil base thus obtained, is extracted in a suitable solvent and acidified with aqueous hydrochloric acid. The solvent is evaporated and aqueous acidic solution of Donepezil hydrochloride is lyophilized to obtain Donepezil hydrochloride amorphous form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

As it was disclosed in Example 3 and 4 of JP-A 64-79151(1989), indanone derivative was produced by reacting 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine in the presence of strong base such as lithium diisopropylamide (Example 3), followed by reduction (Example 4) for example. According to this method, yield for Donepezil through Example 3 and 4 was 50.8% (62%×82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine (4 g) was taken in acetone (60 ml). To which benzyl chloride (1.92 g), potassium carbonate (2.28 g) and a catalytic quantity of tetrabutylammonium iodide (TBAI) were added. The reaction mixture was heated at 60° C. and reaction was monitored on TLC. Solvent was removed by distillation after reaction completion and the residue was taken in water and extracted with ethyl acetate (100 ml). The organic extract was acidified with cone. HCl. The solvent was evaporated under vacuum to yield the salt as a residue. Yield: 5.14 g.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

There are many processes as disclosed in the prior arts for producing donepezil of formula 1. U.S. Pat. No. 4,895,841 wherein substituted 1-indanone-2-phosphonate prepared from 2-bromo-5,6-dimethoxyindanone and triethyl phosphite, is treated with 1-benzylpiperidine-4-carboxaldehyde in the presence of a strong base, such as lithium diisopropylamide (LDA), followed by catalytic reduction using palladium on carbon in tetrahydrofuran (40 volumes) to yield donepezil with an overall yield of 50.8%. This process however suffers with few limitations i.e. it employs triphenylphosphonium methoxymethyl chloride, which is expensive and toxic and the overall yield of this process is quite low. (scheme 1).
[Compound]
Name
substituted 1-indanone-2-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
50.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.